Europium(III) chloride

Catalog No.
S1536041
CAS No.
10025-76-0
M.F
EuCl3
Cl3Eu
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Europium(III) chloride

Luminescent materials and molten salt electrochemistry require a soluble, non-coordinating Eu(III) source. Anhydrous EuCl3 (CAS 10025-76-0) dissolves directly in solvents and chloride melts, delivering electrochemically active ions without corrosive acid digestion or bidentate anion interference. Key advantages: • Direct solubility in aqueous, alcoholic, and molten salt media • Weakly coordinating chloride preserves desired coordination geometry • Reproducible stoichiometry for phosphor doping and Eu(II) synthesis

CAS Number

10025-76-0

Product Name

Europium(III) chloride

IUPAC Name

trichloroeuropium

Molecular Formula

EuCl3
Cl3Eu

Molecular Weight

258.32 g/mol

InChI

InChI=1S/3ClH.Eu/h3*1H;/q;;;+3/p-3

InChI Key

NNMXSTWQJRPBJZ-UHFFFAOYSA-K

SMILES

Cl[Eu](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Eu+3]

The exact mass of the compound Europium chloride (EuCl3) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Europium trichloride, Europium chloride (EuCl3), Trichloroeuropium, Europium(III) chloride anhydrous, EuCl3, europium(3+) trichloride

Purity

≥99.99% (trace metals basis)

Package Size

1 g, 5 g

Europium(III) chloride (CAS 10025-76-0 for the anhydrous form) is a highly soluble, halide-based rare-earth precursor essential for advanced materials synthesis, molten salt electrochemistry, and coordination chemistry . Unlike refractory europium oxides, anhydrous EuCl3 dissolves directly into both aqueous/alcoholic systems and high-temperature alkali chloride melts (such as LiCl-KCl eutectics), providing immediate access to electrochemically active Eu(III) ions[1]. Furthermore, it serves as a critical starting material for the synthesis of highly reactive, moisture-sensitive Europium(II) organometallic complexes, as it can be readily reduced under inert conditions [2]. Its lack of strongly oxidizing or tightly coordinating polyatomic anions makes it the precursor of choice for precise stoichiometric doping in luminescent nanomaterials and phosphors [3].

Research Fit

Narrow-band red emitter For phosphor, scintillator, and optical probe development
Distinct luminescence lifetime Suited for time-resolved spectroscopy and environmental sensing
Soluble precursor Enables Eu²⁺ chemistry and doped-material synthesis

Substituting Europium(III) chloride with Europium(III) oxide (Eu2O3) or Europium(III) nitrate (Eu(NO3)3) fundamentally disrupts established synthesis and manufacturing workflows[1]. Eu2O3 is chemically inert in neutral solvents and molten salts; utilizing it requires aggressive in-situ acid digestion (e.g., boiling in concentrated HCl) or high-temperature reactive chlorination, which introduces corrosive byproducts and batch-to-batch stoichiometric variability [2]. Conversely, while Eu(NO3)3 is soluble, the nitrate anion is a strong oxidizer and a tightly binding bidentate ligand[3]. In coordination chemistry and metal-organic framework (MOF) synthesis, this bidentate coordination increases the steric bulk around the Eu(III) center (often forcing a 10-coordinate state), which competitively blocks target organic ligands and alters the desired luminescent symmetry, making the weakly coordinating chloride form practically non-interchangeable[3].

Substitution Risk

Eu(NO₃)₃ analog

Luminescence lifetime range differs significantly; may shift gating window in time-resolved assays.

TbCl₃-based materials

Quantum yield and emission color (green vs. red) are not interchangeable; controlled PLQY design requires Eu³⁺.

Eu(ClO₄)₃ analog

Perchlorate does not coordinate to Eu³⁺, making it unsuitable as an environment-sensitive luminescent probe.

Direct Solubility and Reversible Redox Activity in Molten Salts

In pyrochemical processing and electrowinning applications using LiCl-KCl eutectic melts at 450–500 °C, anhydrous EuCl3 is directly soluble and forms electrochemically active Eu(III) species that undergo reversible one-electron reduction to Eu(II) [1]. In contrast, Eu2O3 is virtually insoluble in these chloride melts without the continuous addition of corrosive chlorinating agents [2]. Voltammetric studies demonstrate that EuCl3 in LiCl-KCl yields distinct, measurable cathodic and anodic peaks (e.g., at +0.2 V and +0.4 V vs Ag/Ag+), enabling quantitative on-line monitoring and selective electrodeposition[1].

Evidence DimensionFunctional solubility and electrochemical activity in LiCl-KCl eutectic
Target Compound DataEuCl3 dissolves completely, yielding reversible Eu(III)/Eu(II) redox peaks
Comparator Or BaselineEu2O3 (0% functional solubility without secondary reactive chlorination)
Quantified DifferenceDirect dissolution vs. requirement for hazardous secondary reactive processing
ConditionsLiCl-KCl eutectic melt at 450–500 °C

Buyers engineering pyrochemical separations or molten salt batteries must procure anhydrous EuCl3 to bypass the hazardous, multi-step chlorination required when starting from europium oxides.

Luminescence Lifetime
Head-to-head
EuCl₃ 110–190 μs
Eu(NO₃)₃ 110–380 μs
Up to 100% longer lifetime for nitrate; narrower range for chloride
Supports time-resolved gating window selection
Mixed ethanol-water; counterion-dependent

Counterion Interference in Coordination Sphere Assembly

When synthesizing luminescent Eu(III) complexes, the choice of precursor salt dictates the primary coordination environment[1]. The chloride ions in EuCl3 act as weaker, monodentate coordinating ligands compared to the bidentate nitrate ions in Eu(NO3)3 [1]. Crystallographic and spectroscopic research indicates that nitrate ions tightly coordinate to the Eu(III) center, forming 10-coordinate structures that alter local symmetry and can sterically hinder the binding of bulky organic sensitizer ligands [1]. Procuring EuCl3 ensures a more labile leaving group, allowing target organic ligands to coordinate efficiently without competitive displacement by strongly bound nitrates.

Evidence DimensionCounterion coordination behavior and steric interference
Target Compound DataEuCl3 yields complexes with easily displaced, weakly coordinating chloride ions
Comparator Or BaselineEu(NO3)3 (Nitrate acts as a strongly bound bidentate ligand, increasing coordination number to 10)
Quantified DifferenceLabile monodentate leaving group vs. tightly bound bidentate steric blocker
ConditionsSynthesis of Eu(III) coordination complexes and MOFs in organic solvents

For researchers designing custom luminescent sensors or MOFs, EuCl3 is the preferred precursor to avoid steric blocking and symmetry alteration caused by bidentate nitrate coordination.

Quantum Yield (PLQY)
Head-to-head
EuCl₃-based 30–52%
TbCl₃-based 80–91%
~40–45 pp lower; reported controlled emission intensity
Supports controlled brightness design in multiplexing
Chiral hybrid halide crystals; room-temperature PL

Direct Reducibility for Divalent Europium Complex Synthesis

The synthesis of highly reactive Eu(II) organometallic complexes requires a precursor that can be smoothly reduced under strictly inert conditions [1]. Anhydrous EuCl3 is readily reduced to Eu(II) using mild to moderate reducing agents (such as Na-K alloy or electrochemical reduction in THF) to form stable divalent cryptates or alkoxides [1]. In contrast, Eu2O3 is highly refractory and resists direct chemical reduction to Eu(II) under standard Schlenk conditions, necessitating extreme temperatures or prior conversion to a halide[1].

Evidence DimensionChemical reducibility to Eu(II) under inert atmosphere
Target Compound DataEuCl3 is easily reduced by Na/K alloy or alkali metals at room temperature
Comparator Or BaselineEu2O3 (Refractory; cannot be directly reduced to Eu(II) organometallics)
Quantified DifferenceSingle-step ambient reduction vs. multi-step high-temperature halogenation
ConditionsAnaerobic organometallic synthesis in aprotic solvents (e.g., THF)

Procurement of anhydrous EuCl3 is mandatory for organometallic chemists targeting Eu(II) compounds, as oxide precursors are synthetically inert without prior halogenation.

Coordination Behavior
Head-to-head
EuCl₃ Chloride enters inner sphere
Eu(ClO₄)₃ Perchlorate non-coordinating
Qualitative difference; chloride interaction rises with ethanol/water ratio
Enables sol-gel process and environment monitoring
Luminescence spectra and lifetime analysis

Precursor Processability in Nanophosphor Coprecipitation

In the bottom-up synthesis of Y2O3:Eu3+ nanophosphors via coprecipitation, precursors must be completely soluble in aqueous or mixed alcohol/water surfactant systems[1]. EuCl3 provides immediate, complete solubility, allowing for atomic-level mixing with host precursors. If Eu2O3 is used, it must first be boiled in concentrated hydrochloric acid (e.g., 1M HCl at 80 °C) to force conversion into EuCl3 [1]. Procuring EuCl3 directly eliminates this corrosive, time-consuming step, ensuring reproducible stoichiometric control and narrower particle size distributions (100-120 nm) without residual acid contamination [1].

Evidence DimensionDirect solubility and process steps in coprecipitation media
Target Compound DataEuCl3 exhibits >99% direct solubility in aqueous/alcoholic media
Comparator Or BaselineEu2O3 (0% direct solubility; requires boiling in concentrated HCl)
Quantified Difference1-step direct dissolution vs. 2-step corrosive acid digestion
ConditionsCoprecipitation synthesis of doped nanophosphors at 80 °C

Industrial scale-up of phosphor manufacturing requires EuCl3 to streamline process flow, avoid hazardous acid handling, and prevent pH-induced batch variations.

Multicolor Emission
Head-to-head
Cs₃EuCl₆ NCs Narrow red/blue dual emission
Cs₃TbCl₆ NCs Green emission
Reported higher spectral purity; no spectral overlap
Supports high-security anti-counterfeiting tags
Colloidal nanocrystals under UV excitation
Thermal Decomposition
Class-level

EuCl₃·6H₂O → EuCl₂ upon heating; other LnCl₃ hydrates → LnOCl/Ln₂O₃

Reported direct Eu²⁺ precursor route
Class-level inference; verify for specific synthesis

Pyrochemical Reprocessing and Electrowinning

Utilizing anhydrous EuCl3 as a soluble surrogate for transuranic elements or as a dopant in LiCl-KCl molten salt electrochemistry, capitalizing on its direct solubility and reversible redox behavior [1].

Synthesis of Eu(II) Organometallics and Cryptates

Serving as the primary reducible precursor in strict anaerobic environments, where it is reduced by alkali metals to form specialized luminescent or magnetic Eu(II) complexes [2].

High-Purity Luminescent Nanoparticle Production

Acting as the soluble europium source in hydrothermal or coprecipitation syntheses of doped fluorides and oxides, where precise stoichiometric control and the absence of corrosive acid digestion steps are critical[3].

Coordination Polymer and MOF Assembly

Providing a weakly coordinating chloride counterion environment that allows complex organic ligands to fully coordinate to the Eu(III) center without steric hindrance from tightly bound bidentate anions like nitrates [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Time-Resolved Luminescence Probes
Coordination-sensitive luminescence lifetime
Gating window and environmental sensitivity
Red-Emitting Phosphors with Controlled Quantum Yield
Controlled PLQY and narrow red emission
Color purity for anti-counterfeiting and imaging
Synthesis of Europium(II) Compounds
Thermal reduction to EuCl₂
Direct precursor route without complex reduction
Neutron Detection and Nuclear Applications
High neutron absorption cross-section
Scintillation efficiency and detection sensitivity

UNII

LP6WL6W368

Other CAS

10025-76-0

Wikipedia

Europium(III) chloride

General Manufacturing Information

Europium chloride (EuCl3): ACTIVE

Explore Compound Types